Lucidenic acid N
Overview
Description
Lucidenic Acid N is a tetracyclic triterpenoid compound isolated from the fruiting bodies of the medicinal mushroom Ganoderma lucidum. This compound is known for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, antioxidant, and anti-viral activities . This compound is part of a larger group of lucidenic acids, which are secondary metabolites of Ganoderma lucidum .
Mechanism of Action
Target of Action
Lucidenic acid N, also known as Lucidenic acid LM1, is a triterpenoid compound found in Ganoderma lucidum . The primary targets of this compound are cancer cells, including prostate cancer, leukemia, liver cancer, and lung cancer cells .
Mode of Action
This compound interacts with these cancer cells, inducing cytotoxicity .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to cell apoptosis. The activation of caspase-9 and caspase-3 suggests that the intrinsic (or mitochondrial) pathway of apoptosis is involved . This pathway is crucial in regulating cell death and survival, and its activation leads to the downstream effect of cell apoptosis.
Result of Action
The primary result of this compound’s action is the induction of apoptosis in cancer cells . This leads to a decrease in the proliferation of these cells, thereby potentially inhibiting the growth and spread of cancer.
Action Environment
Biochemical Analysis
Cellular Effects
Lucidenic Acid N has been found to exert effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it can induce cytotoxicity in different cancer cell lines, including prostate cancer, leukemia, liver cancer, and lung cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been demonstrated to induce cancer cell apoptosis via the activation of caspase-9 and caspase-3, followed by PARP cleavage . More in-depth studies are needed to fully understand its mechanism of action.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Some studies have shown that supplement of the lucidenic acid-rich extract decreased the number of tumor foci and the activities of serum MMP-2 and MMP-9 in the ICR-nu/nu mice implanted
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may also have effects on metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lucidenic Acid N involves several steps, starting from lanosterol, a common triterpenoid precursor. The synthetic route typically includes oxidation, reduction, and cyclization reactions to form the tetracyclic structure. Specific reaction conditions, such as temperature, pH, and solvents, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound is primarily achieved through the cultivation of Ganoderma lucidum. The mushroom is grown under controlled conditions to maximize the production of triterpenoids. The fruiting bodies are then harvested, dried, and subjected to extraction and purification processes to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Lucidenic Acid N undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different pharmacological properties .
Scientific Research Applications
Chemistry: Used as a lead compound for the synthesis of new triterpenoid derivatives with enhanced pharmacological activities.
Biology: Studied for its role in modulating cellular processes, including apoptosis and cell cycle regulation.
Medicine: Investigated for its anti-cancer properties, particularly in inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Lucidenic Acid N is unique among lucidenic acids due to its specific structural features and pharmacological properties. Similar compounds include:
Lucidenic Acid G, H, I, J, O, and R: These compounds have similar tetracyclic structures but differ in the position and type of functional groups.
Ganoderic Acids: Another group of triterpenoids from Ganoderma lucidum, which have different structural features and pharmacological activities.
This compound stands out due to its potent anti-cancer and anti-inflammatory properties, making it a promising candidate for further research and development .
Properties
IUPAC Name |
(4R)-4-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O6/c1-14(7-8-21(32)33)15-11-20(31)27(6)23-16(28)12-18-24(2,3)19(30)9-10-25(18,4)22(23)17(29)13-26(15,27)5/h14-16,18-19,28,30H,7-13H2,1-6H3,(H,32,33)/t14-,15-,16+,18+,19+,25+,26-,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGBNHHXOJXFNM-UQCMLMITSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316785 | |
Record name | Lucidenic acid N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364622-33-3 | |
Record name | Lucidenic acid N | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=364622-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lucidenic acid N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the reported cytotoxic activity of Lucidenic acid N?
A1: this compound has shown significant cytotoxic activity against specific tumor cell lines in laboratory settings. Research indicates it exhibits cytotoxicity against Hep G2, Hep G2.2.15, and P-388 tumor cells [].
Q2: Has this compound been isolated from other species of Ganoderma besides Ganoderma lucidum?
A2: Yes, this compound has also been isolated from the fruiting bodies of Ganoderma tsugae, along with other triterpenoids []. This suggests a potential broader distribution of this compound within the Ganoderma genus.
Q3: Are there any studies investigating the synergistic effects of this compound with conventional chemotherapy drugs?
A3: Yes, research indicates that this compound exhibits synergistic cytotoxic effects with doxorubicin in HeLa cells []. This synergistic interaction was found to be partly mediated by enhanced oxidative stress and DNA damage in the cancer cells.
Q4: Is there any research on the mechanism of action of this compound?
A4: While specific mechanisms are still under investigation, proteomic studies suggest that treatment with Ganoderma triterpenes, including this compound, influences the expression of proteins involved in cell proliferation, cell cycle regulation, apoptosis, and oxidative stress []. This suggests multiple potential pathways through which this compound might exert its effects.
Q5: Beyond its potential anti-cancer properties, are there other areas of research related to this compound?
A5: While most research focuses on its cytotoxic activities, this compound is also being investigated for its potential role in complex herbal formulations like Wuling Capsules, studied for their anti-hepatic fibrosis effects. While this compound is one of many compounds in this formulation, its specific contribution to the overall therapeutic effect remains to be elucidated [].
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